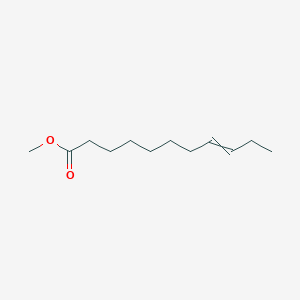![molecular formula C21H26N2 B14646029 1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine CAS No. 53926-61-7](/img/structure/B14646029.png)
1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(1-pyrrolidinyl)phenyl]methane is an organic compound characterized by the presence of two 4-(1-pyrrolidinyl)phenyl groups attached to a central methane unit. This compound is notable for its unique structure, which incorporates pyrrolidine rings, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(1-pyrrolidinyl)phenyl]methane typically involves the reaction of 4-(1-pyrrolidinyl)benzaldehyde with appropriate reagents. One common method includes the use of 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials, followed by a series of reactions to form the desired product . The reaction conditions often involve the use of solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) to facilitate the process .
Industrial Production Methods
In industrial settings, the production of Bis[4-(1-pyrrolidinyl)phenyl]methane may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(1-pyrrolidinyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrrolidine rings and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Bis[4-(1-pyrrolidinyl)phenyl]methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which Bis[4-(1-pyrrolidinyl)phenyl]methane exerts its effects involves interactions with molecular targets and pathways. The pyrrolidine rings play a crucial role in these interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-pyrrolidinyl)benzaldehyde: A precursor in the synthesis of Bis[4-(1-pyrrolidinyl)phenyl]methane.
4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-aminophenoxy)phenylpyridine: Another compound with similar structural features and applications.
Uniqueness
Bis[4-(1-pyrrolidinyl)phenyl]methane stands out due to its specific combination of pyrrolidine rings and phenyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in the synthesis of high-performance materials and in various research applications.
Eigenschaften
CAS-Nummer |
53926-61-7 |
|---|---|
Molekularformel |
C21H26N2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-[4-[(4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C21H26N2/c1-2-14-22(13-1)20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)23-15-3-4-16-23/h5-12H,1-4,13-17H2 |
InChI-Schlüssel |
LEGHDOHGYQJIDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


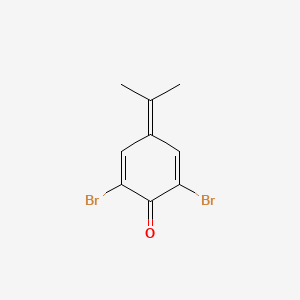
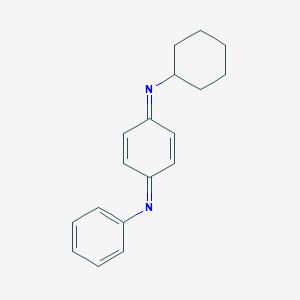

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
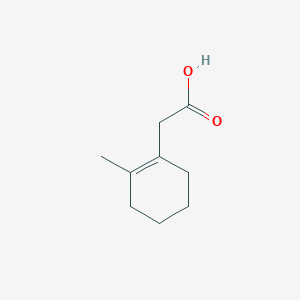
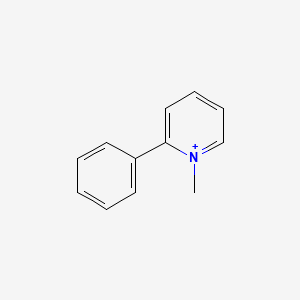
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

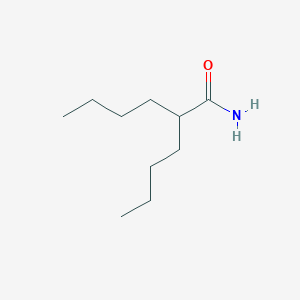
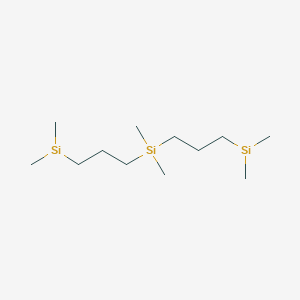
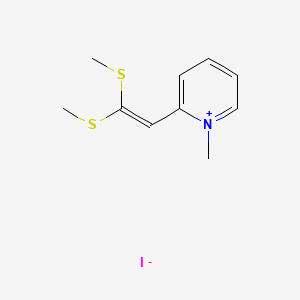
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)

